2,N,N-Trimethyltryptamine
Description
Properties
IUPAC Name |
N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10-11(8-9-15(2)3)12-6-4-5-7-13(12)14-10/h4-7,14H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGCOWDSLVNLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016967 | |
| Record name | 2,N,N-Trimethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080-95-1 | |
| Record name | 2-Methyl-N,N-dimethyltryptamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1080-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,N,N-Trimethyltryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,N,N-Trimethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,N,N-TRIMETHYLTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P15UO6J3FK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-methyl-1H-indole.
Alkylation: The indole derivative undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine side chain.
Dimethylation: The final step involves the dimethylation of the ethanamine group to yield N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to facilitate the reactions.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring or the ethanamine side chain.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the indole ring or ethanamine side chain.
Scientific Research Applications
N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural features and molecular data for N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine and its analogs:
Pharmacological and Functional Insights
Positional Isomerism (2-methyl vs. 4-methyl Indole)
The target compound’s 2-methylindole substituent contrasts with the 4-methyl analog (C₁₃H₁₈N₂). Positional differences influence steric interactions with serotonin receptors. For instance, 2-methyl substitution may enhance π-π stacking in hydrophobic receptor pockets, whereas 4-methyl could alter hydrogen bonding .
Amine Substitution Effects
- N,N-Diethyl vs.
- Primary Amine (Unsubstituted) : Compounds like 2-(2,5-dimethylindol-3-yl)ethanamine (C₁₂H₁₆N₂) lack N-alkylation, reducing basicity and receptor affinity compared to dimethylated analogs .
Functional Group Modifications
- Triptan Derivatives (Almotriptan, Rizatriptan) : These clinically used drugs feature sulfonamide (Almotriptan) or triazole (Rizatriptan) groups at the indole’s 5-position. These substituents enhance 5-HT1B/1D selectivity and prolong therapeutic effects . The target compound’s lack of such groups suggests weaker receptor specificity.
- Hydrochloride Salts : Klur-14 (C₁₅H₂₂N₂·HCl) demonstrates how salt formation (e.g., hydrochloride) improves aqueous solubility, a critical factor for oral bioavailability .
Steric and Electronic Effects
- 3-Ethyl and 5-Methyl Substituents (Klur-14) : These groups may modulate receptor interactions by introducing hydrophobicity or steric hindrance .
Biological Activity
N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine, a compound belonging to the indole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dimethylated ethanamine moiety attached to a 2-methyl-1H-indole ring. Its molecular formula is , and it has a molecular weight of approximately 188.27 g/mol. The structural characteristics contribute to its interaction with various biological targets.
N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine exerts its biological effects primarily through interactions with specific receptors and enzymes:
- Receptor Binding : The indole structure allows for binding to various receptors, including serotonin receptors, which play a crucial role in mood regulation and neurobiology.
- Signal Transduction : The compound modulates cellular signaling pathways, influencing gene expression and metabolic processes.
- Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells by upregulating pro-apoptotic factors like p53 and Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
Anticancer Properties
Recent research has highlighted the anticancer potential of N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine:
- Cell Line Studies : In vitro studies demonstrate significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values of approximately 14.8 μM against HepG2 cells, indicating moderate efficacy compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine has also shown promising antimicrobial properties:
- Bacterial Inhibition : It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation . The mechanism appears to involve interference with bacterial signaling pathways, potentially affecting persister cell formation associated with antibiotic resistance .
Study on Anticancer Activity
In a detailed study published in MDPI, researchers synthesized several indole derivatives, including N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine. They evaluated these compounds against multiple cancer cell lines using the MTT assay. The results indicated that the compound significantly inhibited cell proliferation in MCF-7 and HepG2 cells while showing lower toxicity towards normal HEK293 cells .
Antimicrobial Efficacy
Another study investigated the compound's ability to combat biofilm-forming bacteria. It was found that N,N-dimethyl-2-(2-methyl-1H-indol-3-yl)ethanamine could disrupt biofilm integrity in E. coli cultures, thus enhancing the efficacy of conventional antibiotics against resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
